molecular formula C20H15ClF6N4O3 B2529175 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 324009-23-6

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime

Cat. No.: B2529175
CAS No.: 324009-23-6
M. Wt: 508.81
InChI Key: NQMUQNASRAQNGZ-GESPGMLMSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a useful research compound. Its molecular formula is C20H15ClF6N4O3 and its molecular weight is 508.81. The purity is usually 95%.
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Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a member of the pyrazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various applications, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClF3N5O3C_{17}H_{17}ClF_3N_5O_3, with a molecular weight of approximately 431.8 g/mol. The structure includes a pyrazole ring, a chlorinated pyridine moiety, and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects.
  • Antimicrobial Properties : Pyrazole derivatives often exhibit antibacterial and antifungal activities. The presence of halogenated groups like trifluoromethyl can increase lipophilicity, enhancing membrane penetration and antimicrobial efficacy.
  • Anticancer Activity : Many pyrazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Biological Activity Data

A summary of the biological activities reported for similar compounds is presented in the following table:

Activity IC50 Value (µM) Cell Line/Target Reference
COX Inhibition10 - 20COX-1 and COX-2
Antibacterial15 - 30Staphylococcus aureus, E. coli
Anticancer5 - 50HeLa, MCF-7, A549
Antifungal20 - 40Candida albicans

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The compound demonstrated significant inhibition of cell growth in HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values ranging from 5 to 50 µM. This suggests potential for further development as an anticancer agent .
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit COX enzymes effectively, leading to reduced inflammation in animal models. The specific compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
  • Antimicrobial Efficacy : In vitro studies have confirmed that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibition against Staphylococcus aureus at concentrations below 30 µM, indicating its potential as an antibacterial agent .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-ethoxy-4-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF6N4O3/c1-2-33-17-14(9-29-34-10-11-3-5-12(6-4-11)19(22,23)24)18(32)31(30-17)16-15(21)7-13(8-28-16)20(25,26)27/h3-9,30H,2,10H2,1H3/b29-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMAEVHFWOYLGC-GESPGMLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C=NOCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=O)N(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/C=N/OCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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